
2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide typically involves the reaction of 3-hydroxybenzaldehyde with 3-methoxyphenethylamine in the presence of acetic anhydride. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The mixture is usually heated under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde derivatives.
Reduction: Formation of 3-hydroxyphenethylamine derivatives.
Substitution: Formation of various substituted phenethylamine derivatives.
Applications De Recherche Scientifique
2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Hydroxyphenyl)-N-(2-methoxyphenethyl)acetamide
- 2-(4-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide
- 2-(3-Hydroxyphenyl)-N-(4-methoxyphenethyl)acetamide
Uniqueness
2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide is unique due to the specific positions of the hydroxy and methoxy groups on the phenyl rings. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
2-(3-hydroxyphenyl)-N-[2-(3-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C17H19NO3/c1-21-16-7-3-4-13(11-16)8-9-18-17(20)12-14-5-2-6-15(19)10-14/h2-7,10-11,19H,8-9,12H2,1H3,(H,18,20) |
Clé InChI |
BTIQBQGIEHNSQG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CCNC(=O)CC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



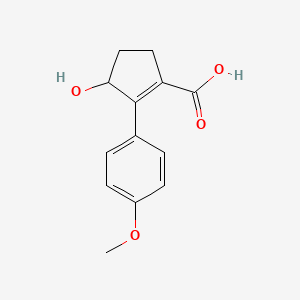
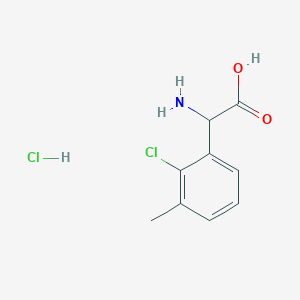
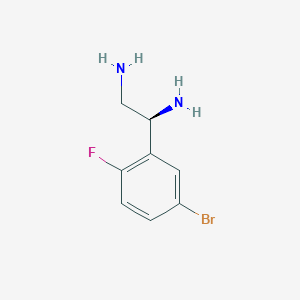
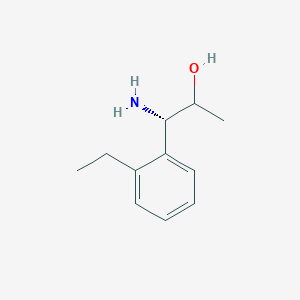

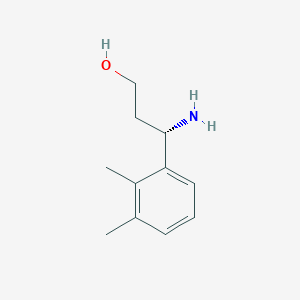




![1-(4-[(2-Fluorophenyl)methoxy]phenyl)ethan-1-amine](/img/structure/B15236083.png)
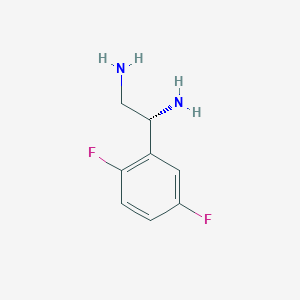
![6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236090.png)
